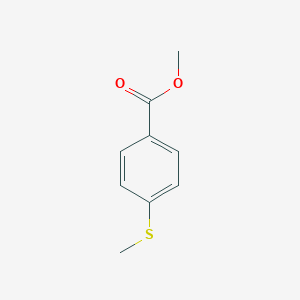

Methyl 4-(methylthio)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methylsulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-11-9(10)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGNSVPCBCFZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191387 | |

| Record name | Methyl 4-(methylthio)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3795-79-7 | |

| Record name | Methyl 4-(methylthio)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003795797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(methylthio)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3795-79-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to Methyl 4-(methylthio)benzoate for Advanced Research

This guide serves as a comprehensive technical resource on this compound (CAS No. 3795-79-7), tailored for researchers, medicinal chemists, and professionals in drug development. It moves beyond basic data to provide actionable insights into its synthesis, characterization, reactivity, and application, grounded in established scientific principles.

This compound is a bifunctional aromatic compound featuring a methyl ester and a methylthio (methylsulfanyl) group. These two functionalities, positioned para to each other on a benzene ring, dictate its unique electronic properties and reactivity profile. The methylthio group acts as an electron-donating group through resonance, enriching the electron density of the aromatic ring, while the methyl ester is an electron-withdrawing group. This electronic push-pull system is central to its chemical behavior.

The compound typically presents as an off-white solid at standard temperature and pressure.[1] Its solubility profile is characteristic of a moderately polar organic molecule, showing good solubility in common organic solvents like methanol, ethanol, chloroform, and DMSO, but limited solubility in water.[2][3]

Table 1: Key Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 3795-79-7 | [1][2] |

| Molecular Formula | C₉H₁₀O₂S | [2] |

| Molecular Weight | 182.24 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 75-77 °C | [3] |

| Solubility | Soluble in methanol, ethanol, chloroform, DMSO; limited in water | [2][3] |

| InChI Key | UQGNSVPCBCFZCE-UHFFFAOYSA-N |

| SMILES | COC(=O)c1ccc(SC)cc1 |[2] |

Synthesis and Purification

The most direct and industrially scalable synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 4-(methylthio)benzoic acid. This acid-catalyzed reaction provides a reliable route to the target ester.

Causality in Protocol Design:

-

Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Reagent Stoichiometry: Methanol is typically used in large excess. This serves a dual purpose: it acts as the solvent for the reaction and, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester product by ensuring a high concentration of one of the reactants.

-

Reaction Conditions: Heating under reflux is necessary to provide the activation energy for the reaction to proceed at a practical rate.

-

Purification: A post-reaction workup with a weak base (e.g., sodium bicarbonate solution) is critical to neutralize the acid catalyst and any unreacted carboxylic acid. Subsequent extraction into an organic solvent followed by column chromatography ensures the isolation of a high-purity product.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-(methylthio)benzoic acid (1.0 eq).

-

Reagent Addition: Add a significant excess of methanol (e.g., 20-30 eq) to serve as both reagent and solvent.

-

Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

-

Heating: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Synthesis Workflow Diagram

Sources

Methyl 4-(methylthio)benzoate CAS number 3795-79-7

An In-depth Technical Guide to Methyl 4-(methylthio)benzoate (CAS 3795-79-7)

Introduction

This compound, CAS number 3795-79-7, is a benzoate ester distinguished by a methylthio group at the para position of the benzene ring.[1] This structural feature imparts unique chemical properties that make it a valuable intermediate in various fields of organic synthesis, including the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactivity of the ester and the potential for chemical modification of the sulfur-containing moiety. This guide provides a comprehensive overview of its properties, synthesis, analysis, applications, and safety protocols, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Structural Properties

This compound is an organic compound with the molecular formula C₉H₁₀O₂S.[1][2][3] It typically presents as a white to off-white solid.[4] Due to its predominantly nonpolar structure, it exhibits good solubility in common organic solvents like chloroform, methanol, ethanol, and ether, but has limited solubility in water.[1][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3795-79-7 | [1][2][3][6][7] |

| Molecular Formula | C₉H₁₀O₂S | [1][2][3][6] |

| Molecular Weight | 182.24 g/mol | [1][2][3][6] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 79-81 °C | [4] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly), Ethanol, Ether. Limited solubility in water. | [1][4][5] |

| SMILES String | COC(=O)c1ccc(SC)cc1 | [2] |

| InChI Key | UQGNSVPCBCFZCE-UHFFFAOYSA-N |

graph "Methyl_4_methylthiobenzoate_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="1.3,-0.75!", label="C"]; C4 [pos="-0.85,0.75!", label="C"]; C5 [pos="0.85,0.75!", label="C"]; C6 [pos="0,-1.5!", label="C"];

C1 -- C5 [label=""]; C5 -- C3 [label=""]; C3 -- C6 [label="", style=dashed]; C6 -- C2 [label=""]; C2 -- C4 [label="", style=dashed]; C4 -- C1 [label=""];

// Substituents S [pos="0,2.8!", label="S", fontcolor="#202124"]; CH3_S [pos="0,4.1!", label="CH₃", fontcolor="#202124"]; C_ester [pos="0,-2.8!", label="C", fontcolor="#202124"]; O_double [pos="1.3,-2.8!", label="O", fontcolor="#EA4335"]; O_single [pos="-1.3,-2.8!", label="O", fontcolor="#EA4335"]; CH3_ester [pos="-2.6,-2.8!", label="CH₃", fontcolor="#202124"];

C1 -- S; S -- CH3_S; C6 -- C_ester; C_ester -- O_double [style=double]; C_ester -- O_single; O_single -- CH3_ester;

// Add invisible nodes for ring bonds to simulate aromaticity node [shape=point, width=0, height=0, label=""]; p1 [pos="-0.4,1.1!"]; p2 [pos="0.4,1.1!"]; p3 [pos="1.1,0!"]; p4 [pos="0.4,-1.1!"]; p5 [pos="-0.4,-1.1!"]; p6 [pos="-1.1,0!"];

edge [style=dashed]; C1 -- p1 -- C4; C4 -- p6 -- C2; C2 -- p5 -- C6; C6 -- p4 -- C3; C3 -- p3 -- C5; C5 -- p2 -- C1; }

Caption: Chemical Structure of this compound.

Synthesis and Manufacturing

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 4-(methylthio)benzoic acid. This reaction is a classic example of Fischer esterification, where the carboxylic acid reacts with an alcohol (methanol) in the presence of an acid catalyst.

Conceptual Synthesis Workflow

The synthesis process involves two main stages:

-

Formation of the Carboxylic Acid Precursor: 4-(methylthio)benzoic acid can be prepared from starting materials like chlorobenzonitrile, which reacts with sodium methyl mercaptide, followed by hydrolysis.[8] This method allows for the large-scale production of the key intermediate.[8]

-

Esterification: The resulting 4-(methylthio)benzoic acid is then esterified using methanol. Dihalogenated hydantoins can serve as efficient and mild catalysts, avoiding the use of corrosive strong acids like sulfuric acid.[9]

Caption: General workflow for the synthesis of this compound.

Laboratory-Scale Synthesis Protocol: Fischer Esterification

This protocol describes the esterification of 4-(methylthio)benzoic acid with methanol.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(methylthio)benzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol (e.g., 20-30 eq) to serve as both the reactant and the solvent.

-

Catalyst Introduction: Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.1 eq) or a milder catalyst like 1,3-dichloro-5,5-dimethylhydantoin (0.1-0.2 eq).[9] The choice of catalyst is critical; strong acids are effective but require careful handling and neutralization, while newer catalysts offer a safer and more environmentally benign alternative.[9]

-

Reaction Execution: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel to obtain the final product with high purity.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is employed.

Table 2: Key Analytical and Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons (two doublets, AA'BB' system), a singlet for the ester methyl group (-OCH₃), and a singlet for the thioether methyl group (-SCH₃). |

| ¹³C NMR | Resonances for the quaternary aromatic carbon attached to the ester, the aromatic CH carbons, the carbonyl carbon of the ester, the ester methyl carbon, and the thioether methyl carbon. |

| FT-IR | Strong carbonyl (C=O) stretching vibration (approx. 1720 cm⁻¹), C-O stretching bands, and aromatic C-H and C=C stretching bands. |

| Mass Spec (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight (182.24). Fragmentation patterns would likely show loss of the -OCH₃ group and other characteristic fragments. |

| HPLC | A single major peak under reversed-phase conditions (e.g., C18 column) with a mobile phase of acetonitrile and water, confirming purity.[10] |

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile building block in organic synthesis.[1]

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The ester functional group can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or converted to an amide. The methylthio group can be oxidized to sulfoxide or sulfone, introducing new functionalities and altering the electronic properties of the molecule. These transformations are fundamental in medicinal chemistry for synthesizing complex drug candidates.

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, it serves as a precursor for various pesticides and herbicides where the thioether moiety is often crucial for biological activity.

-

Material Science: Benzoate derivatives are used in the synthesis of polymers and liquid crystals. The presence of the sulfur atom can be exploited to create materials with specific optical or electronic properties.

The parent acid, 4-(methylthio)benzoic acid, has been investigated for its ability to reduce cisplatin-induced nephrotoxicity without impairing the anti-tumor effects, highlighting the potential biological relevance of this structural class.

Caption: Potential synthetic transformations of this compound.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure safety and maintain the integrity of this compound.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

GHS Pictogram: GHS07 (Exclamation Mark).

-

Signal Word: Warning.

It is also important to consult the full Safety Data Sheet (SDS) for detailed information, as related compounds can cause skin and eye irritation.[11]

Safe Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

-

Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.

-

-

Handling Practices: Avoid breathing dust, fumes, or vapors.[11] Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory area.[11]

-

Spill Response: In case of a spill, contain the material, prevent it from entering drains, and clean up using an appropriate absorbent material. Dispose of waste in accordance with local regulations.

Storage

-

Temperature: For long-term stability, store in a freezer at -20°C.[4][5]

-

Atmosphere: Store in a tightly closed container in a dry, well-ventilated place.[6] The compound is noted to be sensitive to oxidation.[4]

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound is a key chemical intermediate with a well-defined property profile. Its synthesis is achievable through established chemical pathways, and its structure allows for a wide range of subsequent modifications. This versatility makes it a valuable component in the synthetic chemist's toolbox for developing new molecules in the pharmaceutical, agrochemical, and material science sectors. Adherence to strict safety and handling protocols is essential when working with this compound to mitigate potential hazards.

References

-

Pharmaffiliates. CAS No : 3795-79-7| Chemical Name : this compound. [Link]

-

Arctom. CAS NO. 3795-79-7 | this compound. [Link]

-

Biosave. This compound from United States Biological. [Link]

- Google Patents. CN101712641A - Method for preparing methylthio benzoic acid.

-

SIELC Technologies. Separation of Methyl benzoate on Newcrom R1 HPLC column. [Link]

- Google Patents.

Sources

- 1. CAS 3795-79-7: methyl 4-(methylsulfanyl)benzoate [cymitquimica.com]

- 2. 3795-79-7 | this compound | Aryls | Ambeed.com [ambeed.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound [amp.chemicalbook.com]

- 5. biosave.com [biosave.com]

- 6. 3795-79-7|this compound|BLD Pharm [bldpharm.com]

- 7. arctomsci.com [arctomsci.com]

- 8. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]

- 9. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 10. Separation of Methyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. fishersci.com [fishersci.com]

Structure of Methyl 4-(methylthio)benzoate

An In-Depth Technical Guide to the Structure, Synthesis, and Reactivity of Methyl 4-(methylthio)benzoate

Executive Summary

This compound is a para-substituted aromatic ester that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a thioether, a benzene ring, and a methyl ester, offers distinct sites for chemical modification. This guide provides an in-depth analysis of the compound's structure, validated protocols for its synthesis, comprehensive spectroscopic characterization, and a discussion of its key chemical transformations. The content herein is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical application and handling of this versatile building block.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 3795-79-7, is a bifunctional molecule. The para-substitution pattern on the benzene ring is critical, as the electronic properties of the methylthio (-SMe) and methoxycarbonyl (-COOMe) groups influence the molecule's overall reactivity. The thioether group acts as a weak electron-donating group through resonance, while the methyl ester is a moderate electron-withdrawing group. This electronic push-pull system dictates the regioselectivity of further aromatic substitutions and modulates the reactivity of the functional groups themselves.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 3795-79-7 | [1] |

| Molecular Formula | C₉H₁₀O₂S | [1] |

| Molecular Weight | 182.24 g/mol | [1] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 79-81 °C | [3] |

| SMILES | COC(=O)c1ccc(SC)cc1 | [1] |

| InChI Key | UQGNSVPCBCFZCE-UHFFFAOYSA-N |[1] |

Synthesis and Mechanistic Analysis

The most reliable and scalable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid. This choice is predicated on the high availability of the starting materials and the straightforward, robust nature of the reaction.

Field-Validated Protocol: Fischer Esterification

This protocol describes the acid-catalyzed esterification of 4-(methylthio)benzoic acid. The use of a large excess of methanol is a critical experimental choice; it serves as both a reactant and the solvent, driving the reaction equilibrium towards the product side in accordance with Le Châtelier's principle.[4]

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(methylthio)benzoic acid (5.0 g, 29.7 mmol, 1.0 eq).

-

Reagent Addition: Add anhydrous methanol (50 mL, excess). Begin stirring to dissolve the solid.

-

Catalyst Introduction: Carefully add concentrated sulfuric acid (0.5 mL, ~0.9 g, 9.2 mmol, 0.3 eq) dropwise to the stirring solution. The addition is exothermic and should be performed with caution. The strong acid is necessary to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.[5]

-

Reaction Execution: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

-

Work-up and Isolation: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting white solid is this compound. Purity can be assessed by melting point and NMR analysis. The typical yield is >90%.

Reaction Mechanism: Fischer Esterification

The mechanism is a sequence of protonation and deprotonation steps, culminating in the formation of the ester and water. Each step is reversible, underscoring the importance of using excess alcohol to favor product formation.

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Structure Elucidation via Spectroscopic Analysis

The structural identity and purity of synthesized this compound are unequivocally confirmed through a combination of spectroscopic techniques. The data presented below are consistent with literature values.[6][7]

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| IR (CHCl₃) | 1708 | C=O stretch (ester carbonyl) |

| 1281, 1116 | C-O stretch (ester) | |

| ¹H NMR | 7.91 (d, J = 8.6 Hz, 2H) | Aromatic protons ortho to -COOMe |

| (200 MHz, CDCl₃) | 7.23 (d, J = 8.6 Hz, 2H) | Aromatic protons ortho to -SMe |

| 3.89 (s, 3H) | Ester methyl protons (-COOCH₃) | |

| 2.51 (s, 3H) | Thioether methyl protons (-SCH₃) | |

| ¹³C NMR | 166.5 | Ester carbonyl carbon (C=O) |

| (50 MHz, CDCl₃) | 145.3 | Aromatic C quaternary (C-SMe) |

| 129.8 | Aromatic CH (ortho to -COOMe) | |

| 126.3 | Aromatic C quaternary (C-COOMe) | |

| 124.8 | Aromatic CH (ortho to -SMe) | |

| 51.8 | Ester methyl carbon (-COOCH₃) | |

| 14.7 | Thioether methyl carbon (-SCH₃) |

| Mass Spec (EI) | 182.24 | [M]⁺ (Molecular Ion) |

Analysis Justification:

-

¹H NMR: The spectrum is highly characteristic. The two doublets in the aromatic region confirm para-substitution. The downfield shift of protons at 7.91 ppm is due to the deshielding effect of the adjacent electron-withdrawing ester group. The two singlets at 3.89 and 2.51 ppm integrate to three protons each, corresponding to the ester and thioether methyl groups, respectively.[6][7]

-

¹³C NMR: The spectrum shows 7 distinct carbon signals, consistent with the molecular structure. The carbonyl carbon is observed downfield at 166.5 ppm. The two methyl carbons are clearly distinguished, with the ester methyl appearing at 51.8 ppm and the thioether methyl at a more upfield 14.7 ppm.[7]

-

IR Spectroscopy: The strong absorption band at 1708 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) stretch. The bands at 1281 and 1116 cm⁻¹ are characteristic of the C-O stretching vibrations of the ester linkage.[7]

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of its thioether functionality. The sulfur atom can be selectively oxidized to afford sulfoxide and sulfone derivatives, which are themselves valuable precursors, notably in medicinal chemistry.

Selective Oxidation of the Thioether Moiety

The sulfur atom in the thioether can exist in multiple oxidation states. This allows for the controlled synthesis of Methyl 4-(methylsulfinyl)benzoate (the sulfoxide) and Methyl 4-(methylsulfonyl)benzoate (the sulfone). The choice of oxidant and reaction conditions is critical for achieving selectivity.

-

Oxidation to Sulfoxide: Mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures (0 °C) or sodium periodate (NaIO₄), are typically employed to prevent over-oxidation to the sulfone.[8]

-

Oxidation to Sulfone: Stronger oxidizing conditions, such as using an excess (>2 equivalents) of m-CPBA or hydrogen peroxide in acetic acid, will fully oxidize the thioether to the sulfone.[9]

Caption: Synthetic workflow for the oxidation of this compound.

Application as a Precursor for COX-2 Inhibitors

The sulfone derivative, Methyl 4-(methylsulfonyl)benzoate, is a documented key intermediate in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[9] These non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib and Rofecoxib, feature a methylsulfonylphenyl moiety, which is constructed using precursors derived from the oxidation of thioethers like this compound. This application underscores the industrial and pharmaceutical relevance of this chemistry.

Conclusion

This compound is a structurally well-defined and synthetically accessible building block. Its true value lies in the distinct reactivity of its functional groups, particularly the thioether, which can be selectively oxidized to sulfoxides and sulfones. The latter serves as a critical precursor in the synthesis of high-value pharmaceutical agents, including COX-2 inhibitors. The robust synthesis protocols and clear spectroscopic signatures detailed in this guide provide researchers with the necessary technical foundation to confidently utilize this versatile compound in their own discovery and development programs.

References

-

Smith, K. M. (2013). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. Smith College ScholarWorks. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Fischer esterification. [Link]

-

Adimurthy, S. et al. (2013). Electronic Supplementary Material for RSC Advances. The Royal Society of Chemistry. [Link]

-

Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]

Sources

- 1. scholarworks.smith.edu [scholarworks.smith.edu]

- 2. rsc.org [rsc.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. columbia.edu [columbia.edu]

- 6. Thiophene | CymitQuimica [cymitquimica.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

Core Molecular Identity and Physicochemical Properties

An In-Depth Technical Guide to Methyl 4-(methylthio)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a valuable intermediate in organic synthesis. As a Senior Application Scientist, this document synthesizes core chemical data with practical, field-proven insights into its synthesis and analytical validation, ensuring a robust understanding for research and development applications.

This compound is an aromatic ester characterized by a methyl thioether group at the para position of the benzoate ring. This substitution pattern imparts specific chemical reactivity and physical properties that are leveraged in various synthetic applications. The compound is typically a white to off-white solid at room temperature.[1]

A summary of its key quantitative data is presented below for rapid reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 182.24 g/mol | [1][2] |

| Chemical Formula | C₉H₁₀O₂S | [1][2] |

| CAS Number | 3795-79-7 | [2] |

| Melting Point | 79-81 °C | [1] |

| Appearance | White to Off-White Solid | [1] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |

| InChI Key | UQGNSVPCBCFZCE-UHFFFAOYSA-N | [2] |

Synthesis Pathway and Experimental Protocol

The most common and direct method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid, 4-(methylthio)benzoic acid, with methanol. This reaction is catalyzed by a strong acid, typically sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol.[3] The overall synthetic workflow, from precursor to final product, is a two-stage process.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the precursor acid to the purified final ester product.

Caption: Workflow for the synthesis of this compound.

Detailed Esterification Protocol

This protocol is a self-validating system; the identity and purity of the final product must be confirmed using the analytical methods described in the subsequent section.

Materials:

-

4-(methylthio)benzoic acid (1.0 eq)

-

Methanol (CH₃OH), anhydrous (20-40 eq, serves as reagent and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄), (0.1-0.3 eq, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate or Dichloromethane (for extraction)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(methylthio)benzoic acid.

-

Causality: The round-bottom flask ensures even heating, and the reflux condenser prevents the loss of volatile methanol during the reaction.[3]

-

-

Reagent Addition: Add an excess of anhydrous methanol to the flask, ensuring the acid is fully dissolved or suspended. Place the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.

-

Causality: Methanol is used in large excess to shift the reaction equilibrium towards the product side, maximizing the yield. The addition of strong acid is exothermic; cooling prevents potential side reactions.[3]

-

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction. Refluxing at a constant temperature ensures a controlled reaction rate without solvent evaporation.

-

-

Workup - Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a cold, saturated solution of sodium bicarbonate.

-

Causality: This step neutralizes the sulfuric acid catalyst and any unreacted 4-(methylthio)benzoic acid, converting it to its water-soluble sodium salt. The quenching must be done slowly to control the effervescence (CO₂ release).

-

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer 2-3 times with a suitable organic solvent like ethyl acetate. Combine the organic layers.

-

Causality: The desired ester product is organic-soluble and will partition into the ethyl acetate layer, while inorganic salts and the sodium salt of the unreacted acid remain in the aqueous layer.

-

-

Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Causality: The brine wash reduces the water content in the organic phase. The drying agent removes all traces of water, which is crucial before solvent evaporation.

-

-

Isolation: Remove the organic solvent using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from a methanol/water or ethanol system) to yield pure this compound.

Analytical Characterization

Rigorous analytical testing is required to confirm the structural integrity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the thioether methyl protons (S-CH₃), a singlet for the ester methyl protons (O-CH₃), and two doublets in the aromatic region corresponding to the para-substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all nine unique carbon atoms, including the carbonyl carbon of the ester, the two methyl carbons, and the distinct aromatic carbons.[4]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (182.24 m/z). Fragmentation patterns can further validate the structure.

Analytical Workflow Diagram

The following diagram outlines the standard workflow for the analytical validation of the final product.

Caption: Standard workflow for analytical validation of the synthesized compound.

General Protocol for GC-MS Analysis

-

Standard Preparation: Prepare a stock solution of the purified product at approximately 1 mg/mL in a high-purity volatile solvent such as ethyl acetate or dichloromethane. Create a series of dilutions if quantitative analysis is required.

-

Sample Preparation: Prepare the sample to be analyzed at a similar concentration.

-

Instrumentation Setup:

-

GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Temperature Program: Start with an initial oven temperature of ~80°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~250°C.

-

Injector: Set to a temperature of ~250°C.

-

MS Detector: Set the transfer line temperature to ~280°C and the ion source to ~230°C. Scan in a mass range of 50-300 m/z.

-

-

Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Interpretation: Analyze the resulting chromatogram to determine the retention time and purity (by peak area percentage). Examine the mass spectrum of the main peak to confirm the molecular weight and compare the fragmentation pattern with a reference spectrum if available.[5]

Safety and Handling

Based on available safety data, this compound should be handled with care.

-

Hazard Classification: Acute Toxicity, Oral (Category 4).[2]

-

Signal Word: Warning.[2]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and ingestion.

-

Storage: Store in a freezer (-20°C is recommended) to maintain stability, as the compound is noted to be sensitive to oxidation.[1]

References

-

Methyl 4-[(methylthio)methyl]benzoate | C10H12O2S | CID 2776859. PubChem.[Link]

-

Ethyl 4-(methylthio)benzoate | C10H12O2S | CID 131635477. PubChem.[Link]

-

This compound | C9H10O2S | CID 123201. PubChem.[Link]

-

4-(Methylthio)benzoic acid | C8H8O2S | CID 83230. PubChem.[Link]

- Method for preparing methylthio-benzoic acid.

-

Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.[Link]

-

Infrared spectroscopic studies on 4-methylthio benzoic acid. ResearchGate.[Link]

- Method for preparing methylthio benzoic acid.

-

Preparation of Methyl Benzoate. Presentation.[Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4-(methylthio)benzoate

Introduction

Methyl 4-(methylthio)benzoate is a valuable intermediate in organic synthesis, frequently utilized as a building block in the development of pharmaceuticals and other complex molecules. Its structure, featuring a benzoate ester and a methylthio group, offers multiple points for chemical modification. The thioether moiety, in particular, is of interest as it can be oxidized to the corresponding sulfoxide and sulfone, significantly altering the molecule's electronic and steric properties. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and methods for purification and characterization, designed for researchers and professionals in drug development and chemical synthesis.

I. Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic approach to this compound identifies two primary disconnection points, leading to two distinct and highly practical synthetic strategies.

Caption: Retrosynthetic analysis of this compound.

-

Strategy A: Fischer Esterification. The most direct route involves the esterification of the parent carboxylic acid, 4-(methylthio)benzoic acid, with methanol under acidic conditions. This is a classic and reliable equilibrium-driven reaction.

-

Strategy B: Synthesis from a Halogenated Precursor. An alternative pathway begins with a more readily available starting material, such as 4-chlorobenzonitrile. This multi-step strategy involves a nucleophilic aromatic substitution to introduce the methylthio group, followed by hydrolysis of the nitrile to the carboxylic acid, and concluding with the final esterification step. This approach is particularly useful if 4-(methylthio)benzoic acid is not commercially available or is prohibitively expensive.

II. Synthetic Methodology A: Fischer Esterification

The Fischer esterification is a cornerstone of organic synthesis for converting carboxylic acids into esters. The reaction proceeds by acid-catalyzed nucleophilic acyl substitution.[1][2] The use of a large excess of the alcohol (methanol) is crucial as it serves as both the nucleophile and the solvent, driving the equilibrium towards the product side in accordance with Le Châtelier's principle.[2]

Mechanism: The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Final deprotonation by a weak base (like water or another molecule of methanol) regenerates the acid catalyst and affords the final ester product.

Caption: Simplified mechanism of Fischer Esterification.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound from 4-(methylthio)benzoic acid.

Table 1: Reagents for Fischer Esterification

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-(Methylthio)benzoic acid | 168.22 | 5.00 g | 29.7 | 1.0 |

| Methanol (MeOH) | 32.04 | 50 mL | - | Excess |

| Sulfuric Acid (H₂SO₄, conc.) | 98.08 | 1.0 mL | - | Catalytic |

| Dichloromethane (DCM) | 84.93 | 60 mL | - | For Extraction |

| Sat. Sodium Bicarbonate (aq) | 84.01 | 50 mL | - | For Wash |

| Brine (Sat. NaCl aq) | 58.44 | 25 mL | - | For Wash |

| Anhydrous Magnesium Sulfate | 120.37 | ~2 g | - | For Drying |

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 4-(methylthio)benzoic acid (5.00 g).

-

Reagent Addition: Add methanol (50 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (1.0 mL).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 100 mL of cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).[3]

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid (Note: vent frequently to release CO₂ gas), and then with brine (1 x 25 mL).[3]

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from a minimal amount of hot methanol or ethanol to yield a white to off-white crystalline solid.[4]

III. Synthetic Methodology B: Multi-step Synthesis from 4-Chlorobenzonitrile

Part 1: Synthesis of 4-(Methylthio)benzonitrile

This step employs a nucleophilic aromatic substitution reaction. The nitrile group is strongly electron-withdrawing, activating the para-position to attack by the nucleophilic sodium methanethiolate.

Protocol: (Adapted from patent literature[5])

-

In a three-necked flask under an inert atmosphere, dissolve 4-chlorobenzonitrile (13.75 g, 0.1 mol) in a suitable solvent like monochlorobenzene (150 mL).[5]

-

Add a phase-transfer catalyst, such as a resin-immobilized quaternary ammonium salt (e.g., 4g), to facilitate the reaction.[5]

-

Heat the mixture to 80°C with vigorous stirring.

-

Slowly add a 20% solution of sodium methanethiolate (approx. 0.12 mol) dropwise over several hours.

-

Maintain the reaction at 80°C for an additional 3-4 hours after the addition is complete, monitoring by TLC or GC until the starting material is consumed.

-

Upon completion, cool the reaction, wash with water, and separate the organic layer. The solvent can be removed under reduced pressure to yield crude 4-(methylthio)benzonitrile, which can be used in the next step without further purification.

Part 2: Hydrolysis of Nitrile to Carboxylic Acid

The nitrile intermediate is then hydrolyzed under basic conditions to form the sodium salt of the carboxylic acid, which is subsequently acidified to yield 4-(methylthio)benzoic acid.

Protocol: (Adapted from patent literature[5])

-

To the flask containing the organic layer from the previous step, add a 50% aqueous solution of sodium hydroxide (45 g).[5]

-

Heat the mixture to 110°C and reflux with vigorous stirring. The hydrolysis reaction will release ammonia gas, which should be carefully vented or trapped in an acid solution.[5]

-

Continue the reaction for 3-5 hours, or until the evolution of ammonia ceases.

-

Cool the reaction mixture and separate the aqueous layer.

-

Carefully acidify the aqueous layer with 20% hydrochloric acid until the pH is approximately 1-2. A solid precipitate will form.[5]

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain crude 4-(methylthio)benzoic acid.

Part 3: Esterification

The 4-(methylthio)benzoic acid synthesized in the previous step is then esterified using the Fischer Esterification protocol described in Section II .

Caption: Workflow for multi-step synthesis from 4-Chlorobenzonitrile.

IV. Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are essential.

Table 2: Physical and Spectroscopic Data

| Property | Expected Value |

| Appearance | White to light yellow crystalline solid[6] |

| Molecular Formula | C₉H₁₀O₂S |

| Molecular Weight | 182.24 g/mol |

| Melting Point | 79-81 °C[7] |

| ¹H NMR (CDCl₃) | δ ~7.9 (d, 2H, Ar-H), δ ~7.2 (d, 2H, Ar-H), δ ~3.9 (s, 3H, -OCH₃), δ ~2.5 (s, 3H, -SCH₃) |

| ¹³C NMR (CDCl₃) | δ ~166.8, 145.0, 130.0, 126.5, 125.0, 52.0, 15.0 |

| IR (KBr, cm⁻¹) | ~2950 (C-H), ~1720 (C=O, ester), ~1600 (C=C, aromatic), ~1280 (C-O) |

The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

V. Safety and Handling

-

Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

-

Dichloromethane: Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.

-

Sodium Methanethiolate: This reagent has a strong, unpleasant odor and is toxic. Handle only in a fume hood.

-

Ammonia Gas: The hydrolysis of the nitrile releases ammonia, which is a corrosive and toxic gas. Ensure adequate ventilation and consider using an acid trap.

VI. Conclusion

The synthesis of this compound can be reliably achieved through two primary methods. The direct Fischer esterification of 4-(methylthio)benzoic acid is the most straightforward approach, offering high yields with a simple procedure. For situations where the starting carboxylic acid is unavailable, a robust multi-step synthesis from 4-chlorobenzonitrile provides a viable and effective alternative. The choice of synthetic route will depend on the availability of starting materials, cost considerations, and the scale of the reaction. Proper execution of the experimental protocols and rigorous characterization are paramount to obtaining a high-purity final product suitable for further applications in research and development.

References

-

ResearchGate. Synthesis of methyl 4-(((1-H benzo [d] imidazole-2-yl) methyl) thio) methyl) benzoate. Available from: [Link]

-

PubChem. Methyl 4-[(methylthio)methyl]benzoate. Available from: [Link]

-

Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]

- Google Patents. CN101817770B - Method for preparing methylthio-benzoic acid.

- Google Patents. CN101712641A - Method for preparing methylthio benzoic acid.

-

PubChem. This compound. Available from: [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 4-(methylthio)-, ethyl ester. Available from: [Link]

- Unknown Source.

-

PrepChem.com. Synthesis of 4-(Methylsulfinyl)benzonitrile. Available from: [Link]

-

NIST WebBook. Benzoic acid, 4-(methylthio)-, pentyl ester. Available from: [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]

- Google Patents. CN102731352B - The preparation method of 4-methylthiobenzaldehyde.

-

ResearchGate. Research on the synthesis of 4-fluorobenzonitrile. Available from: [Link]

-

Homework.Study.com. In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester?. Available from: [Link]

- Unknown Source.

-

ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available from: [Link]

-

International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available from: [Link]

-

NIST WebBook. 4-(Methylthio)benzoic acid, 2-(2-chlorophenoxy)ethyl ester. Available from: [Link]

-

YouTube. Organic Mechanism Fischer Esterification 004. Available from: [Link]

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. youtube.com [youtube.com]

- 3. personal.tcu.edu [personal.tcu.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]

- 6. 4-(METHYLTHIO)BENZOIC ACID | 13205-48-6 [chemicalbook.com]

- 7. This compound [amp.chemicalbook.com]

Physical and chemical properties of Methyl 4-(methylthio)benzoate

An In-depth Technical Guide to Methyl 4-(methylthio)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a sulfur-containing aromatic ester, serves as a pivotal building block in organic synthesis and medicinal chemistry. Its unique trifunctional structure—comprising an aromatic ring, a methyl ester, and a methylthio group—offers a versatile platform for molecular elaboration. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a focus on practical insights for laboratory professionals.

Core Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in research and development. This compound is a solid at room temperature, and its properties are well-documented.[1] A summary of its key identifiers and properties is presented below.

| Property | Value | Source |

| IUPAC Name | methyl 4-(methylsulfanyl)benzoate | [2] |

| CAS Number | 3795-79-7 | [1][2] |

| Molecular Formula | C₉H₁₀O₂S | [1][2] |

| Molecular Weight | 182.24 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 75-77 °C | [3] |

| Solubility | Soluble in Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, DMF, DMSO | [3] |

| InChI Key | UQGNSVPCBCFZCE-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)c1ccc(SC)cc1 | [1][2] |

Molecular Structure and Spectroscopic Profile

Accurate characterization is paramount for validating the identity and purity of a chemical entity. Spectroscopic methods provide the necessary fingerprints for this compound.

Molecular Structure

The structure features a para-substituted benzene ring, which influences the electronic distribution and reactivity of the functional groups.

Caption: 2D Structure of this compound.

Spectroscopic Data

While a comprehensive set of spectra is not publicly available, data for structurally similar compounds like Methyl 4-methylbenzoate provides a strong basis for predicting the expected spectral features.[4][5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

Two doublets in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the para-substituted ring protons.

-

A singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm.

-

A singlet for the methylthio protons (-SCH₃) around 2.4-2.5 ppm.

-

-

¹³C NMR: The carbon NMR would reveal:

-

A signal for the carbonyl carbon of the ester at ~166-167 ppm.

-

Four signals for the aromatic carbons, with the carbon attached to the sulfur atom appearing further upfield than the one attached to the ester group.

-

A signal for the ester methyl carbon around 52 ppm.

-

A signal for the thioether methyl carbon around 15-20 ppm.

-

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include:

-

A strong C=O stretch for the ester at approximately 1720 cm⁻¹.

-

C-O stretching vibrations between 1100-1300 cm⁻¹.

-

Aromatic C=C stretching bands around 1600 cm⁻¹ and 1450 cm⁻¹.

-

C-H stretching from the aromatic and methyl groups.

-

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its effective use as a chemical intermediate.

Synthesis Pathway

The most direct and common method for synthesizing this compound is through the Fischer esterification of its parent carboxylic acid, 4-(methylthio)benzoic acid. This acid-catalyzed reaction with methanol is a robust and scalable method.[6]

Caption: General workflow for the synthesis of this compound.

Experimental Causality:

-

Excess Methanol: Using methanol as the solvent and in excess drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.

-

Acid Catalyst: A strong acid like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6]

-

Reflux: Heating the reaction to the boiling point of the solvent (methanol) increases the reaction rate without loss of volatile reagents.

Chemical Reactivity

The reactivity of this compound is governed by its three key functional groups:

-

Ester Group: This group can undergo hydrolysis under acidic or basic conditions to revert to the parent carboxylic acid. It can also be reduced to an alcohol or react with organometallic reagents.

-

Methylthio Group (-SCH₃): The sulfur atom is a soft nucleophile and can be oxidized to form sulfoxide and sulfone derivatives. These oxidized forms are important in drug development as they can modulate the electronic properties and hydrogen bonding capabilities of the molecule.

-

Aromatic Ring: The ring can undergo electrophilic aromatic substitution. The methylthio group is an ortho-, para-directing activator, while the methyl ester is a meta-directing deactivator. The outcome of substitution reactions will depend on the reaction conditions and the nature of the electrophile.

Applications in Research and Drug Development

This compound is primarily used as an intermediate in the synthesis of more complex molecules.[7]

-

Building Block: Its structure is a valuable starting point for creating derivatives with potential biological activity. The ester can be converted to amides, hydrazides, or other functional groups, while the thioether can be oxidized.

-

Precursor to 4-(Methylthio)benzoic Acid: Hydrolysis of the ester provides a straightforward route to 4-(methylthio)benzoic acid. This acid has been investigated for its potential to reduce cisplatin nephrotoxicity without compromising anti-tumor activity. This highlights the potential of the core chemical scaffold in modulating biological processes.

-

Fine Chemicals: As an intermediate, it is used in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[7]

Self-Validating Experimental Protocol: Esterification

This protocol details the synthesis of this compound from 4-(methylthio)benzoic acid.

Objective: To synthesize this compound via Fischer esterification.

Materials:

-

4-(Methylthio)benzoic acid (1 eq)

-

Methanol (reagent grade, ~20-30 mL per gram of acid)

-

Concentrated Sulfuric Acid (catalytic amount, ~0.1 eq)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(methylthio)benzoic acid.

-

Reagent Addition: Add methanol to the flask to dissolve the acid. Place the flask in an ice bath and slowly add the concentrated sulfuric acid dropwise while stirring.

-

Rationale: The reaction is exothermic; slow addition of the strong acid prevents excessive heat generation.

-

-

Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle. Maintain reflux for 4-6 hours.

-

Validation: The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

-

Quenching and Neutralization: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing cold saturated sodium bicarbonate solution to neutralize the excess acid.

-

Validation: Effervescence (CO₂ evolution) will be observed. Continue adding the bicarbonate solution until the bubbling ceases, indicating complete neutralization.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3x volumes).

-

Rationale: The product is more soluble in the organic phase, allowing for its separation from inorganic salts and residual methanol in the aqueous phase.

-

-

Washing: Combine the organic layers and wash with brine.

-

Rationale: The brine wash helps to remove any remaining water from the organic layer.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure this compound.

-

Validation: The purity of the final product should be confirmed by measuring its melting point and acquiring spectroscopic data (NMR, IR).

-

Safety and Handling

Proper handling is essential when working with any chemical reagent.

-

Hazard Classification: this compound is classified as Acute Toxicity, Oral (Category 4).[1] It is harmful if swallowed.[1]

-

GHS Pictogram: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses, impervious gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Keep away from strong oxidizing agents and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is a combustible solid.[1]

Conclusion

This compound is a versatile and valuable reagent in the field of chemical synthesis. Its well-defined physical properties, predictable reactivity, and straightforward synthesis make it an important building block for researchers in academia and industry. A thorough understanding of its characteristics, as outlined in this guide, is key to leveraging its full potential in the development of novel molecules and materials.

References

-

PubChem. Methyl 4-[(methylthio)methyl]benzoate. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

-

Alfa Aesar. Material Safety Data Sheet - Methyl benzoate. [Link]

-

The Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

-

Biosave. This compound from United States Biological. [Link]

-

ResearchGate. infrared spectroscopic studies on 4-methylthio benzoic acid. [Link]

-

The Good Scents Company. methyl 4-methyl benzoate. [Link]

- Google Patents. CN101712641A - Method for preparing methylthio benzoic acid.

-

Gsrs. ETHYL 4-(METHYLTHIO)BENZOATE. [Link]

-

Reddit. Affecting Reactivity of Methyl Benzoate w/ Substituents. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Academax. Reactive Kinetics of Methyl Benzoate Synthesis by Esterification. [Link]

- Google Patents.

Sources

- 1. This compound AldrichCPR 3795-79-7 [sigmaaldrich.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. biosave.com [biosave.com]

- 4. rsc.org [rsc.org]

- 5. Methyl 4-methylbenzoate(99-75-2) 1H NMR [m.chemicalbook.com]

- 6. Reactive Kinetics of Methyl Benzoate Synthesis by Esterification-Academax [academax.com]

- 7. Page loading... [wap.guidechem.com]

A Comprehensive Safety & Handling Guide for Methyl 4-(methylthio)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of Methyl 4-(methylthio)benzoate (CAS No. 3795-79-7). Moving beyond a standard Safety Data Sheet (SDS), this whitepaper synthesizes critical safety data with practical, field-proven insights to empower laboratory professionals. The protocols herein are designed to be self-validating, explaining the causality behind each recommendation to foster a proactive safety culture.

Compound Identification and Physicochemical Properties

This compound is a sulfur-containing aromatic ester commonly utilized as a synthetic intermediate in various chemical research and development applications.[1] Understanding its fundamental properties is the first step in a comprehensive risk assessment.

| Property | Value | Source |

| CAS Number | 3795-79-7 | [2] |

| Molecular Formula | C₉H₁₀O₂S | [1][2] |

| Molecular Weight | 182.24 g/mol | [2] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 79-81 °C | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Storage Temp. | Recommended -20°C (Freezer) | [1] |

Hazard Profile and Risk Analysis

The primary acute health risk associated with this compound is oral toxicity. It is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Category 4 (Oral). This classification underscores the importance of preventing ingestion through both direct and indirect means.

Caption: GHS Classification for this compound.

Beyond immediate health hazards, the compound is assigned a Water Hazard Class 3 (WGK 3), indicating it is severely hazardous to water. This high environmental risk necessitates stringent controls to prevent its release into drains or waterways during routine handling or in the event of a spill.

Core Protocols for Safe Handling and Storage

A multi-layered approach combining engineering controls, personal protective equipment (PPE), and standardized procedures is essential for mitigating the risks associated with this compound.

Engineering Controls

The primary engineering control is to handle this compound in a well-ventilated area, such as a certified chemical fume hood. This is crucial not only to prevent inhalation of any fine particulate matter but also to contain any potential spills. An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are non-negotiable. The causality is clear: to create a barrier between the researcher and the chemical, preventing routes of exposure.

-

Hand Protection: Wear impervious gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

-

Eye Protection: Use safety glasses with side shields or chemical safety goggles.

-

Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities, consider a chemically resistant apron.

-

Respiratory Protection: Not typically required when handled within a fume hood. If weighing outside of a hood or if dust is generated, a suitable respirator should be used.

Caption: Recommended PPE Donning Sequence.

Standard Handling Protocol

-

Preparation: Designate a specific area within the fume hood for the procedure. Assemble all necessary equipment.

-

Weighing: Tare a suitable container on the balance. Carefully transfer the solid compound using a clean spatula to minimize dust generation.

-

Transfer: If transferring the powder to a reaction vessel, do so carefully to avoid creating airborne dust.

-

Post-Handling: Tightly close the primary container.[4]

-

Decontamination: Wipe down the spatula and work surface. Properly dispose of any contaminated wipes.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]

Storage Requirements

Proper storage is critical for maintaining the compound's integrity and ensuring safety.

-

Container: Keep the container tightly closed to prevent oxidation and contamination.[4]

-

Environment: Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[5]

-

Temperature: For long-term stability and to mitigate sensitivity to oxidation, freezer storage at -20°C is recommended.[1]

-

Security: The container should be stored in a locked cabinet or area to limit access to authorized personnel only.[4]

Emergency Response Protocols

Rapid and correct response during an emergency can significantly reduce harm to personnel and the environment.

First-Aid Measures

-

If Swallowed: This is the most significant acute risk. Immediately call a POISON CENTER or physician.[4] Rinse the mouth with water. Crucially, do NOT induce vomiting , as this can introduce the substance into the lungs, causing more severe damage.[4]

-

If Inhaled: Move the person to fresh air and ensure they are in a position comfortable for breathing.[4] Seek medical attention if any respiratory symptoms develop or persist.

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area thoroughly with plenty of water.[4]

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[4] Seek medical attention if irritation persists.

Accidental Release (Spill) Protocol

A spill of this solid compound must be managed promptly and methodically.

Caption: Step-by-step workflow for managing a solid chemical spill.

It is critical to avoid actions that create dust. Do not dry sweep the spilled solid. Instead, gently cover it and then carefully sweep the mixture into a waste container. Prevent the material from entering any drains.[7]

Toxicological and Ecological Profile

-

Toxicological Summary: The primary toxicological concern is acute oral toxicity. There is a lack of comprehensive data in readily available sources regarding chronic exposure, carcinogenicity, or mutagenicity for this specific compound. Therefore, the precautionary principle applies, and all exposure should be minimized.

-

Ecological Hazards: The WGK 3 classification signifies a severe hazard to aquatic environments. This is a critical consideration for disposal. Under no circumstances should this compound or its containers be disposed of in regular waste streams or washed down the drain.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Collect waste material in clearly labeled, sealed containers.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Dispose of the waste through a licensed and approved waste disposal company, adhering to all local, state, and federal regulations.[4][7]

References

-

Methyl 4-[(methylthio)methyl]benzoate. PubChem, National Institutes of Health.[Link]

-

4-(Methylthio)benzoic acid. PubChem, National Institutes of Health.[Link]

-

This compound. PubChem, National Institutes of Health.[Link]

-

Material Safety Data Sheet - Methyl benzoate. Thermo Fisher Scientific.[Link]

-

Hazardous Substance Fact Sheet - Methyl Benzoate. New Jersey Department of Health.[Link]

Sources

Handling and storage of Methyl 4-(methylthio)benzoate

An In-Depth Technical Guide to the Handling and Storage of Methyl 4-(methylthio)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, field-proven insights into the safe handling, storage, and disposal of this compound (CAS No. 3795-79-7). As a Senior Application Scientist, the focus of this document is to blend technical accuracy with practical causality, ensuring that every protocol is a self-validating system for safety and research integrity.

Compound Profile and Intrinsic Properties

This compound is an aromatic ester containing a methylthio group, a functionality that dictates many of its handling and storage requirements. Understanding its fundamental properties is the first step in safe and effective utilization.

Chemical and Physical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for designing experimental setups, understanding its behavior in various solvents, and planning for safe storage.

| Property | Value | Source(s) |

| CAS Number | 3795-79-7 | [1] |

| Molecular Formula | C₉H₁₀O₂S | [1] |

| Molecular Weight | 182.24 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 79-81 °C | [2] |

| Solubility | Soluble in Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, DMF, DMSO | [3] |

| InChI Key | UQGNSVPCBCFZCE-UHFFFAOYSA-N |

Expert Insight: The solid nature of this compound at room temperature simplifies handling compared to volatile liquids, reducing the risk of inhalation exposure during weighing and transfer. However, its solubility in common organic solvents means that spills can quickly spread and require appropriate cleanup procedures.

Hazard Identification and Risk Mitigation

This compound is classified as harmful if swallowed. The primary risks associated with this compound are oral toxicity and potential irritation upon contact. The following sections detail the necessary precautions to mitigate these risks.

GHS Classification

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302: Harmful if swallowed

Causality: The H302 classification indicates that ingestion of a relatively small quantity of this substance can cause adverse health effects. This underscores the importance of stringent personal hygiene practices and the prohibition of eating, drinking, or smoking in laboratory areas where this chemical is handled.[4][5]

Protocols for Safe Handling and Use

A systematic approach to handling this compound is essential to prevent exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense. The following PPE is mandatory when handling this compound:

-

Eye Protection: Safety glasses with side shields or goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required to protect against accidental splashes.[6][7]

-

Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[5]

-

Body Protection: A standard laboratory coat should be worn to protect the skin. For tasks with a higher risk of spillage, a chemically resistant apron may be necessary.

-

Respiratory Protection: For routine handling of small quantities in a well-ventilated area, respiratory protection is not typically required. However, if dust is generated or if working outside of a ventilated enclosure, a respirator with an organic vapor cartridge is recommended.[5][6]

Self-Validating System: Before initiating any work, a visual inspection of all PPE should be conducted. Any damaged or compromised equipment must be replaced immediately. After completing work, gloves should be removed using the proper technique to avoid skin contamination, and hands should be thoroughly washed.[5]

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is required.[6]

Step-by-Step Handling Protocol

-

Preparation: Designate a specific area for handling the compound. Ensure the area is clean and uncluttered. Assemble all necessary equipment, including PPE, weighing papers, spatulas, and labeled receiving containers.

-

Weighing: Tare a clean, dry weighing paper or vessel on an analytical balance. Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust.

-

Transfer: Gently transfer the weighed solid into the reaction vessel or container. If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing.

-

Post-Handling: Tightly cap the stock container of this compound. Clean any residual solid from the balance and surrounding work area. Dispose of any contaminated weighing papers or other disposable materials as hazardous waste.

-

Personal Hygiene: Remove gloves and wash hands thoroughly with soap and water after handling is complete.[4]